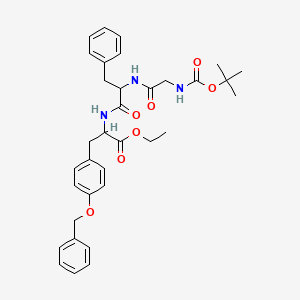
ethyl N-(tert-butoxycarbonyl)glycylphenylalanyl-O-benzyltyrosinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 3-[4-(BENZYLOXY)PHENYL]-2-(2-{2-[(TERT-BUTOXYCARBONYL)AMINO]ACETAMIDO}-3-PHENYLPROPANAMIDO)PROPANOATE is a complex organic compound that belongs to the class of esters It is characterized by the presence of multiple functional groups, including ester, amide, and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-[4-(BENZYLOXY)PHENYL]-2-(2-{2-[(TERT-BUTOXYCARBONYL)AMINO]ACETAMIDO}-3-PHENYLPROPANAMIDO)PROPANOATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to esterification, amidation, and protection/deprotection steps.
Esterification: The initial step involves the esterification of an appropriate carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid.
Amidation: The ester is then reacted with an amine to form the amide linkage. This step may require the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the reaction.
Protection/Deprotection: The tert-butoxycarbonyl (Boc) group is used to protect the amine functionality during the synthesis. The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) and can be removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-[4-(BENZYLOXY)PHENYL]-2-(2-{2-[(TERT-BUTOXYCARBONYL)AMINO]ACETAMIDO}-3-PHENYLPROPANAMIDO)PROPANOATE can undergo various chemical reactions, including:
Oxidation: The aromatic rings in the compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The ester and amide groups can be reduced to alcohols and amines, respectively, using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyl ether group can be subjected to nucleophilic substitution reactions, where the benzyl group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as halides, thiols, and amines
Major Products Formed
Oxidation: Formation of carboxylic acids and quinones
Reduction: Formation of primary alcohols and amines
Substitution: Formation of substituted ethers and amides
Scientific Research Applications
ETHYL 3-[4-(BENZYLOXY)PHENYL]-2-(2-{2-[(TERT-BUTOXYCARBONYL)AMINO]ACETAMIDO}-3-PHENYLPROPANAMIDO)PROPANOATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of ETHYL 3-[4-(BENZYLOXY)PHENYL]-2-(2-{2-[(TERT-BUTOXYCARBONYL)AMINO]ACETAMIDO}-3-PHENYLPROPANAMIDO)PROPANOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of multiple functional groups allows it to participate in diverse biochemical interactions, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
ETHYL 3-[4-(BENZYLOXY)PHENYL]-2-(2-{2-[(TERT-BUTOXYCARBONYL)AMINO]ACETAMIDO}-3-PHENYLPROPANAMIDO)PROPANOATE can be compared with other similar compounds, such as:
ETHYL 3-[4-(BENZYLOXY)PHENYL]-2-(2-{2-[(TERT-BUTOXYCARBONYL)AMINO]ACETAMIDO}-3-PHENYLPROPANAMIDO)PROPANOATE: Similar in structure but with variations in the substituents on the aromatic rings.
ETHYL 3-[4-(BENZYLOXY)PHENYL]-2-(2-{2-[(TERT-BUTOXYCARBONYL)AMINO]ACETAMIDO}-3-PHENYLPROPANAMIDO)PROPANOATE: Differing in the nature of the ester and amide groups.
The uniqueness of ETHYL 3-[4-(BENZYLOXY)PHENYL]-2-(2-{2-[(TERT-BUTOXYCARBONYL)AMINO]ACETAMIDO}-3-PHENYLPROPANAMIDO)PROPANOATE lies in its specific combination of functional groups and the resulting chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C34H41N3O7 |
|---|---|
Molecular Weight |
603.7 g/mol |
IUPAC Name |
ethyl 2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]-3-phenylpropanoyl]amino]-3-(4-phenylmethoxyphenyl)propanoate |
InChI |
InChI=1S/C34H41N3O7/c1-5-42-32(40)29(21-25-16-18-27(19-17-25)43-23-26-14-10-7-11-15-26)37-31(39)28(20-24-12-8-6-9-13-24)36-30(38)22-35-33(41)44-34(2,3)4/h6-19,28-29H,5,20-23H2,1-4H3,(H,35,41)(H,36,38)(H,37,39) |
InChI Key |
VUVSDXLJMBRSKD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















